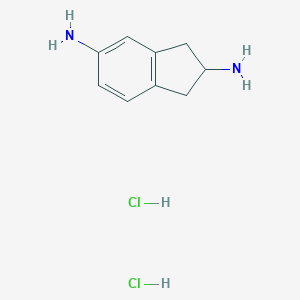

2,5-Diaminoindan dihydrochloride

Description

Structural Significance of the Indan (B1671822) Core in Advanced Chemical Research

The indan framework, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, which can be crucial for molecular recognition and interaction with biological targets or for creating ordered polymeric structures. The unique conformational constraints of the indan system, compared to more flexible aliphatic or simpler aromatic systems, allow for the precise positioning of substituents in space. This structural rigidity is often exploited in the design of molecules with specific biological activities or material properties.

Overview of 2,5-Diaminoindan Dihydrochloride (B599025) as a Foundational Synthon in Academic Inquiry

In theory, 2,5-Diaminoindan dihydrochloride presents as a valuable synthon, or building block, for organic synthesis. The presence of two amino groups on the indan scaffold offers two points for chemical modification, making it a potentially useful monomer for polycondensation reactions to form polyamides or for the synthesis of various heterocyclic compounds. The dihydrochloride salt form suggests enhanced stability and solubility in certain solvents, which can be advantageous for chemical reactions and purification processes.

However, a thorough review of available academic literature and chemical databases does not yield specific research findings or detailed characterization data for 2,5-Diaminoindan dihydrochloride. While patents exist for the synthesis of related isomers, such as 2,5-diaminotoluene, and public chemical databases contain entries for dihydrochloride salts of other diamino-aromatic compounds like 2,5-diaminohydroquinone dihydrochloride nih.gov and 2,5-diamino-1,4-benzenedithiol dihydrochloride nih.gov, dedicated studies on 2,5-Diaminoindan dihydrochloride are not found.

The synthesis of related diamino compounds often involves multi-step processes, including nitration and subsequent reduction of the corresponding dinitroindan. The resulting diamine would then be treated with hydrochloric acid to form the dihydrochloride salt.

Table 1: General Properties of Related Diamino Dihydrochloride Salts

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Diaminohydroquinone dihydrochloride | C₆H₁₀Cl₂N₂O₂ | 213.06 |

| 2,5-Diamino-1,4-benzenedithiol dihydrochloride | C₆H₁₀Cl₂N₂S₂ | 245.20 |

Data sourced from PubChem. nih.govnih.gov

The potential utility of 2,5-Diaminoindan dihydrochloride in academic inquiry would lie in its role as a monomer for creating novel polymers with unique thermal and mechanical properties due to the rigid indan backbone. Furthermore, the diamino functionality could serve as a starting point for the synthesis of more complex molecules with potential applications in medicinal chemistry. The lack of published research on this specific compound suggests that it may either be a novel compound that has not yet been extensively studied or that research involving it has not been made publicly available.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-indene-2,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-8-2-1-6-3-9(11)5-7(6)4-8;;/h1-2,4,9H,3,5,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZTYGOOFIOXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623056 | |

| Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131742-56-8 | |

| Record name | 2,3-Dihydro-1H-indene-2,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Diaminoindan Dihydrochloride

Established Reaction Pathways and Precursor Chemistry

The most common and established route for the synthesis of 2,5-diaminoindan dihydrochloride (B599025) involves a two-step process starting from indan (B1671822). This pathway is centered around the nitration of the indan ring followed by the reduction of the resulting dinitro intermediate.

The initial step is the dinitration of indan to produce 2,5-dinitroindan. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and reactant concentrations, are crucial for achieving the desired dinitration and minimizing the formation of byproducts.

The subsequent and final step is the reduction of the nitro groups in 2,5-dinitroindan to amino groups, yielding 2,5-diaminoindan. Catalytic hydrogenation is the most widely employed method for this transformation. wikipedia.org Various catalysts can be utilized, with palladium on carbon (Pd/C) and Raney nickel being common choices. wikipedia.org The reaction is typically performed under a hydrogen atmosphere in a suitable solvent, such as ethanol (B145695) or methanol. The resulting 2,5-diaminoindan is then treated with hydrochloric acid to form the more stable dihydrochloride salt.

Alternative reducing agents for nitroarenes include metals such as iron, tin, or zinc in the presence of an acid. acs.org For instance, the Béchamp reduction uses iron filings and a mineral acid. While historically significant, these methods often require harsher reaction conditions and can generate significant amounts of metal waste, making catalytic hydrogenation a more favorable approach in modern synthesis. acs.org

Novel Synthetic Approaches to 2,5-Diaminoindan Dihydrochloride

Research into novel synthetic methodologies for 2,5-diaminoindan dihydrochloride aims to improve efficiency, reduce environmental impact, and potentially access new derivatives. One area of exploration involves alternative amination strategies that bypass the need for nitration and subsequent reduction.

Direct amination of the indan skeleton presents a more atom-economical approach. While challenging, methods involving transition-metal-catalyzed C-H amination are an active area of research in organic synthesis. These reactions could potentially introduce amino groups directly onto the indan ring in a more controlled manner.

Another innovative approach could involve the use of biocatalysis. Enzymes such as transaminases are being explored for the asymmetric synthesis of chiral amines. researchgate.net While not yet established for 2,5-diaminoindan, the development of engineered enzymes could offer a future pathway for a more selective and environmentally benign synthesis.

Stereoselective Synthesis of 2,5-Diaminoindan Dihydrochloride and its Derivatives

The synthesis of chiral derivatives of 2,5-diaminoindan is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Achieving stereoselectivity in the synthesis of diamines is a considerable challenge.

One potential strategy involves the asymmetric reduction of a prochiral precursor, such as a diketone derivative of indan. The use of chiral catalysts, for instance, those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the carbonyl groups, leading to a chiral diol that can then be converted to the diamine.

Biocatalytic methods offer a powerful tool for stereoselective synthesis. Engineered ω-transaminases have shown considerable potential for the synthesis of chiral amines from ketones. researchgate.net The application of such enzymes to a suitable diketo-indan precursor could provide a direct route to enantiomerically pure 2,5-diaminoindan derivatives. Furthermore, biocatalytic cascades, combining multiple enzymatic steps in a one-pot reaction, are being developed for the synthesis of complex chiral molecules and could be adapted for this purpose. nih.gov

Application of Sustainable Chemical Principles in 2,5-Diaminoindan Dihydrochloride Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. researchgate.net For the synthesis of 2,5-diaminoindan dihydrochloride, several areas offer opportunities for the implementation of more sustainable practices.

Catalysis: The use of highly efficient and recyclable catalysts is a cornerstone of green chemistry. In the reduction of 2,5-dinitroindan, employing catalysts with high turnover numbers and that can be easily separated and reused reduces waste and cost. Research into nanoparticle catalysts and supported catalysts aims to improve catalytic activity and facilitate recovery. rsc.org

Solvent Selection: Traditional organic solvents often pose environmental and health risks. The exploration of greener solvents, such as water, supercritical fluids, or bio-derived solvents, is a key area of green chemistry research. For the reduction of nitroarenes, performing the reaction in water or using solvent-free conditions where possible can significantly improve the environmental profile of the process. organic-chemistry.org

Atom Economy: The established nitration-reduction pathway has a relatively low atom economy due to the use of stoichiometric reagents in the nitration step and the generation of byproducts. Novel synthetic routes, such as direct C-H amination, would offer a significant improvement in atom economy by directly converting C-H bonds to C-N bonds.

Derivatization Chemistry and Scaffold Applications of 2,5 Diaminoindan Dihydrochloride

Mechanistic Studies of Amine Functionalization Strategies (e.g., acylation, alkylation, imine formation)

The chemical behavior of 2,5-diaminoindan is dominated by the reactivity of its two primary amine functionalities. These groups can undergo a range of standard transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation: The amino groups of 2,5-diaminoindan readily react with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen lone pair of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group (e.g., chloride) yields the N-acylated product. By using two equivalents of the acylating agent, N,N'-diacylated derivatives can be synthesized. This reaction is fundamental in the synthesis of polyamides where diamines like 2,5-diaminoindan are reacted with diacyl chlorides. researchgate.netrsc.org

Alkylation: Nucleophilic substitution reactions with alkyl halides allow for the introduction of alkyl groups onto the nitrogen atoms. The reaction mechanism is typically SN2, where the amine acts as the nucleophile. Mono- or di-alkylation can be achieved by controlling the stoichiometry of the reagents. However, over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts is a potential side reaction that needs to be carefully managed through control of reaction conditions. Reductive amination offers an alternative, more controlled method for N-alkylation.

Imine Formation: The primary amino groups of 2,5-diaminoindan can condense with aldehydes or ketones in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). masterorganicchemistry.comkhanacademy.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgorganic-chemistry.org Under mildly acidic conditions (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). youtube.com Elimination of water and subsequent deprotonation of the nitrogen atom yields the C=N double bond of the imine. libretexts.org The formation of bis-imines is possible by reacting 2,5-diaminoindan with two equivalents of an aldehyde or ketone, creating extended conjugated systems or macrocyclic structures.

Table 1: General Conditions for Amine Functionalization

| Functionalization | Reagent Class | Typical Conditions | Product |

|---|---|---|---|

| Acylation | Acid Halides, Anhydrides | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent | Amide |

| Alkylation | Alkyl Halides | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMF) | Secondary/Tertiary Amine |

| Imine Formation | Aldehydes, Ketones | Mild Acid Catalyst (e.g., Acetic Acid), Dehydrating Agent or Azeotropic Removal of Water | Imine (Schiff Base) |

Indan (B1671822) Ring Modification and Investigation of Substituent Effects

While functionalization of the amino groups is the most direct derivatization strategy, the indan ring itself can also be modified. The benzene (B151609) ring of the indan scaffold is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the existing amino (or derivatized amino) groups and the alkyl portion of the fused ring will influence the position of substitution.

The electronic properties of substituents on the aromatic ring can significantly influence the reactivity and properties of the entire molecule. bohrium.com Electron-withdrawing groups (e.g., -NO₂, -CN) would decrease the nucleophilicity of the amino groups and affect the pKa of the molecule. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would enhance the electron density of the aromatic ring and increase the basicity of the amines. These substituent effects can be systematically studied to fine-tune the electronic and steric properties of 2,5-diaminoindan derivatives for specific applications. mdpi.comrsc.org For instance, in the context of ligand design, tuning these properties is crucial for modulating the catalytic activity of the corresponding metal complex.

Application of 2,5-Diaminoindan Dihydrochloride (B599025) as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

Chiral diamines are highly valuable building blocks in asymmetric catalysis. rsc.org If resolved into its individual enantiomers, chiral 2,5-diaminoindan can serve as a precursor to a variety of chiral ligands. The rigid indan backbone is advantageous as it reduces conformational flexibility, which can lead to higher stereoselectivity in catalytic reactions.

The two amino groups can be derivatized to create bidentate ligands. For example, reaction with salicylaldehyde (B1680747) derivatives would produce chiral salen-type ligands. These ligands are well-known for their ability to coordinate with a variety of metals (e.g., Mn, Co, Cr) to form catalysts for asymmetric epoxidation, cyclopropanation, and other transformations.

Furthermore, chiral diamines can themselves act as chiral auxiliaries, temporarily attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov Although specific applications of 2,5-diaminoindan as a chiral auxiliary are not widely documented, its structure is analogous to other successful 1,2-diamines used in asymmetric synthesis.

Table 2: Potential Asymmetric Reactions Using Chiral 2,5-Diaminoindan Derivatives

| Ligand Type Derived from Chiral 2,5-Diaminoindan | Metal | Asymmetric Reaction | Potential Product Class |

|---|---|---|---|

| Salen-type Ligand | Mn(III) | Epoxidation of Alkenes | Chiral Epoxides |

| Diphosphine Ligand (via N-P bond formation) | Rh(I), Ru(II) | Hydrogenation of Alkenes | Chiral Alkanes |

| Bis(oxazoline) (BOX) type Ligand | Cu(II), Zn(II) | Diels-Alder, Aldol Reactions | Chiral Cycloadducts, Aldols |

Development of Novel Chemical Scaffolds and Frameworks from 2,5-Diaminoindan Dihydrochloride

The bifunctional nature of 2,5-diaminoindan makes it an excellent monomer for the synthesis of polymers and extended frameworks. Its rigid structure can be exploited to create materials with defined porosity and high thermal stability.

Polyamide Synthesis: Through polycondensation with dicarboxylic acids or their derivatives (e.g., terephthaloyl chloride), 2,5-diaminoindan can be used to form aromatic polyamides (aramids). researchgate.netrsc.org The rigidity of the indan unit incorporated into the polymer backbone would be expected to impart high glass transition temperatures and thermal stability to the resulting material, analogous to other high-performance polymers. ncsu.edu

Metal-Organic Frameworks (MOFs): The amino groups can be functionalized with coordinating moieties (e.g., carboxylates, pyridyls) to create organic linkers for the synthesis of MOFs. researchgate.net The defined geometry and rigidity of the 2,5-diaminoindan core could lead to the formation of porous frameworks with potential applications in gas storage, separation, and catalysis.

Supramolecular Chemistry: The ability to form bis-imines or other extended derivatives allows 2,5-diaminoindan to be used as a building block for creating macrocycles and other complex supramolecular assemblies. nih.gov The defined angle and distance between the two amino groups make it a predictable component for designing intricate molecular architectures. The development of such novel scaffolds is a key area in materials science and drug discovery. nih.gov

Reaction Mechanisms and Reactivity Profiles Involving 2,5 Diaminoindan Dihydrochloride

Detailed Mechanistic Investigations of Derivatization Reactions

While specific mechanistic studies exclusively focused on 2,5-diaminoindan dihydrochloride (B599025) are not extensively documented in publicly available literature, the reactivity of its functional groups can be understood through established principles of organic chemistry and studies on analogous compounds like other aminoindanes and substituted benzenes. nih.gov Derivatization reactions of 2,5-diaminoindan primarily involve the nucleophilic amino groups.

N-Acylation: The primary amino groups of 2,5-diaminoindan can readily undergo N-acylation reactions with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. The mechanism of this reaction involves the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride, acetate). The reaction is often carried out in the presence of a base to neutralize the liberated acid and to deprotonate the ammonium (B1175870) salt of the substrate, thereby increasing the nucleophilicity of the amino groups. Biocatalytic methods, for instance using enzymes like TamA, have also been shown to produce N-acyl amides from various amines by capturing acyl-adenylate intermediates. nih.govnih.gov

N-Sulfonylation: Similar to acylation, the amino groups can be derivatized with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to yield sulfonamides. The mechanism is analogous, involving the nucleophilic attack of the amino nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the departure of the chloride ion. These reactions are also typically performed in the presence of a base. A convenient method for synthesizing N-sulfonylimines involves the condensation of aldehydes with sulfonyl amides in the presence of benzyl (B1604629) bromide and zinc dust under Barbier-type conditions. nih.gov

The table below summarizes common derivatization reactions applicable to the amino groups of 2,5-diaminoindan.

| Derivatization Reaction | Reagent Type | Functional Group Formed |

| N-Acylation | Acid Chloride (R-COCl) | Amide (R-CONH-) |

| Acid Anhydride (B1165640) ((RCO)₂O) | Amide (R-CONH-) | |

| N-Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (R-SO₂NH-) |

This table is generated based on general organic reactions and is applicable to primary amines like those in 2,5-diaminoindan.

Analysis of the Role of the Indan (B1671822) Core in Reaction Selectivity and Regioselectivity

The indan core, which consists of a benzene (B151609) ring fused to a five-membered ring, plays a crucial role in determining the selectivity and regioselectivity of reactions, particularly electrophilic aromatic substitution (EAS) on the benzene ring. nih.gov The substituents on the aromatic ring dictate the position of further substitution. quora.comlibretexts.org

The two amino groups at positions 2 and 5 are strong activating groups and are ortho, para-directors for electrophilic aromatic substitution. byjus.com This is due to the ability of the nitrogen's lone pair of electrons to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com The alkyl portion of the indan ring, specifically the cyclopentyl ring fused to the benzene ring, also acts as a weak activating group through an inductive effect, further enhancing the electron density of the aromatic ring. libretexts.org

Considering the combined directing effects, electrophilic substitution on the aromatic ring of 2,5-diaminoindan is most likely to occur at the positions activated by the amino group at position 5. The potential sites for electrophilic attack are positions 4 and 6, which are ortho to the powerful activating amino group at position 5. Steric hindrance from the adjacent fused ring might influence the relative rates of substitution at these positions.

The table below outlines the expected directing effects of the substituents in 2,5-diaminoindan on electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Directing Effect |

| Amino Group | 5 | Strong Activator (+R, -I) | ortho, para |

| Fused Alkyl Ring | 1, 7a | Weak Activator (+I) | ortho, para |

| Amino Group | 2 | - | Not directly on the aromatic ring |

This table is based on established principles of electrophilic aromatic substitution.

Fundamental Studies on the Chemical Reactivity of Diaminoindan Derivatives

While fundamental studies specifically on the chemical reactivity of 2,5-diaminoindan derivatives are limited, research on related aminoindanes provides valuable insights. For instance, studies on the derivatization of various aminoindanes for analytical purposes, such as by gas chromatography-mass spectrometry (GC-MS), demonstrate that the amino groups are readily derivatized. nih.gov Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF) have been successfully used to derivatize aminoindanes, indicating the nucleophilic character of the amino group. nih.gov

The reactivity of the amino groups can be modulated by the formation of derivatives. For example, acylation of the amino groups to form amides reduces their activating effect on the aromatic ring because the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making them less available to the ring. libretexts.org This can be a useful strategy to control the extent of electrophilic substitution on the aromatic ring.

Furthermore, the reactivity of diamino compounds can be influenced by the reaction conditions. For example, derivatization of amino acids, which also contain amino groups, can be highly dependent on pH. waters.comactascientific.com Similarly, the reactivity of 2,5-diaminoindan will be sensitive to the pH of the reaction medium, as the protonation state of the amino groups dictates their nucleophilicity.

Supramolecular Chemistry and Molecular Recognition with 2,5 Diaminoindan Dihydrochloride Derivatives

Characterization of Non-Covalent Interactions of 2,5-Diaminoindan Dihydrochloride (B599025) Analogues

The supramolecular behavior of 2,5-diaminoindan derivatives is fundamentally governed by a range of non-covalent interactions. The dihydrochloride salt itself provides charged ammonium (B1175870) groups capable of strong electrostatic interactions and hydrogen bonding. The aromatic ring of the indan (B1671822) core is a key participant in π-π stacking interactions.

Hydrogen Bonding: The primary amino groups in 2,5-diaminoindan and their protonated forms in the dihydrochloride salt are excellent hydrogen bond donors. In the solid state, these groups readily engage in extensive hydrogen-bonding networks with suitable acceptors, such as halide anions, solvent molecules, or other functional groups within the same or neighboring molecules. These interactions play a crucial role in dictating the crystal packing of these compounds.

π-π Interactions: The phenyl ring of the indan scaffold is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-system of one molecule and the electron-deficient σ-framework of another, contribute significantly to the stabilization of supramolecular assemblies. The relative orientation of the interacting aromatic rings (e.g., parallel-displaced or T-shaped) influences the strength of these interactions.

Electrostatic Effects: In the form of 2,5-diaminoindan dihydrochloride, the two ammonium groups introduce positive charges, leading to strong electrostatic interactions with anions or polar molecules. These coulombic forces are long-range and non-directional, providing a general cohesive force within a supramolecular system.

| Interaction Type | Key Functional Groups Involved | Significance in 2,5-Diaminoindan Systems |

| Hydrogen Bonding | -NH₃⁺ (in dihydrochloride salt), -NH₂ | Directs molecular assembly, crucial for crystal engineering. |

| π-π Stacking | Phenyl ring of the indan core | Stabilizes stacked architectures, influences electronic properties. |

| Electrostatic Interactions | -NH₃⁺ and Cl⁻ ions | Provides strong, non-directional attractive forces. |

| van der Waals Forces | Entire molecular framework | Contribute to overall packing efficiency and stability. |

Design and Construction of Host-Guest Systems Incorporating Diaminoindan Moieties

The rigid and well-defined geometry of the 2,5-diaminoindan scaffold makes it an attractive component for the design of synthetic receptors in host-guest chemistry. By functionalizing the amino groups, it is possible to create pre-organized cavities capable of selectively binding guest molecules.

The amino groups can serve as anchor points for attaching larger macrocyclic structures or convergent binding motifs. For example, diaminoindan derivatives can be incorporated into larger host molecules, where the indan unit acts as a rigid spacer, controlling the size and shape of the binding cavity. The chirality of certain 2,5-diaminoindan derivatives can also be exploited to create chiral hosts for enantioselective recognition of guest molecules.

The principles of host-guest chemistry often rely on a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and electrostatic interactions, to achieve high binding affinity and selectivity. The design of such systems often involves computational modeling to predict the optimal geometry for host-guest complexation.

Investigation of Self-Assembly Processes Directed by 2,5-Diaminoindan Dihydrochloride Building Blocks

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered, functional superstructures. The directional nature of the amino groups and the potential for π-π stacking make 2,5-diaminoindan derivatives excellent building blocks for directed self-assembly.

In solution, these molecules can form discrete oligomers or extended supramolecular polymers through a network of non-covalent interactions. The final architecture of the self-assembled entity is dependent on factors such as the concentration of the building block, the solvent, and the temperature. For instance, the self-assembly of N-annulated perylenediimides has been shown to be highly dependent on the nature of the side chains, leading to different types of supramolecular polymerization. nih.gov

The resulting supramolecular structures can exhibit interesting properties, such as gelation of solvents or the formation of liquid crystalline phases. The study of these self-assembly processes provides insights into the fundamental principles governing the formation of complex biological structures.

Exploration of Dynamic Covalent Chemistry and Adaptive Chemical Systems Utilizing Diaminoindan Derivatives

Dynamic covalent chemistry (DCC) combines the reversibility of non-covalent interactions with the robustness of covalent bonds. This strategy allows for the synthesis of complex molecules and materials that can adapt their structure in response to external stimuli.

Derivatives of 2,5-diaminoindan can be employed as building blocks in DCC. The primary amino groups can participate in reversible covalent bond-forming reactions, such as the formation of imines, amides, or ureas. By using di-aldehydes or di-acyl chlorides as complementary building blocks, it is possible to generate dynamic libraries of macrocycles or polymers. The distribution of products in these libraries is under thermodynamic control, meaning that the most stable structures are preferentially formed.

The introduction of a template molecule can shift the equilibrium towards the formation of a specific host molecule that has a high affinity for the template. This "thermodynamic template effect" is a powerful tool for the discovery of new receptors for specific guest molecules.

Templated Synthesis Methodologies Utilizing Diaminoindan Components

In templated synthesis, a molecule or ion is used to direct the formation of a specific product from a set of reactants. The template organizes the reactants in a pre-determined orientation, facilitating a specific reaction pathway.

2,5-Diaminoindan and its derivatives can act as templates in the synthesis of larger supramolecular structures. For instance, the fixed distance and orientation of the two amino groups can be used to direct the formation of a macrocycle around a metal ion or a small organic molecule. The template effectively holds the reactive components in close proximity, increasing the efficiency of the desired cyclization reaction.

Furthermore, the chiral nature of some 2,5-diaminoindan derivatives can be used to induce chirality in the synthesized product. This approach is particularly valuable for the asymmetric synthesis of complex molecules. The influence of the shape of co-formers on the resulting supramolecular assemblies has been demonstrated in the cocrystallization of 2,4-diamino-6-phenyl-1,3,5-triazine with various carboxylic acids, leading to the formation of predictable network structures. researchgate.netrsc.org

Advanced Spectroscopic and Structural Characterization of 2,5 Diaminoindan Dihydrochloride Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,5-diaminoindan dihydrochloride (B599025). Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and the chemical environment of individual atoms.

In the ¹H NMR spectrum of 2,5-diaminoindan dihydrochloride, specific proton signals are expected. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 7.5 ppm. The protons of the two amino groups (-NH₂), being in a dihydrochloride salt form (-NH₃⁺), would likely present as broad signals further downfield due to the electron-withdrawing effect of the positive charge. The aliphatic protons of the indan (B1671822) backbone, specifically the CH and CH₂ groups, would resonate in the upfield region, generally between 2.0 and 4.0 ppm. The coupling patterns between these aliphatic protons would be crucial in confirming the five-membered ring's conformation.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the aromatic ring are expected to show signals in the range of 120-150 ppm. libretexts.orgyoutube.com The carbons directly bonded to the amino groups would be shifted downfield within this aromatic region due to the deshielding effect of the nitrogen atoms. The aliphatic carbons of the indan moiety would appear at higher field strengths, typically between 20 and 60 ppm. libretexts.org Quaternary carbons, such as those at the fusion of the two rings, often exhibit weaker signals. youtube.com

Dynamic behaviors, such as conformational changes in the five-membered ring or proton exchange rates of the ammonium (B1175870) groups, can also be investigated using variable-temperature NMR studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,5-Diaminoindan Dihydrochloride

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 120 - 150 |

| Aliphatic CH (indan) | 2.0 - 4.0 | 30 - 60 |

| Aliphatic CH₂ (indan) | 2.0 - 4.0 | 20 - 50 |

| NH₃⁺ | > 7.5 (broad) | N/A |

Mass Spectrometry (MS) Applications in the Characterization of Complex Derivatives

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 2,5-diaminoindan dihydrochloride and its derivatives. In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to the mass of the free base, 2,5-diaminoindan. The mass spectrum of the related compound 5-aminoindan (B44798) shows a prominent molecular ion peak. chemicalbook.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2,5-diaminoindan, characteristic fragmentation would likely involve the loss of amino groups and cleavage of the indan ring system. The analysis of these fragment ions helps to confirm the structure of the parent molecule and to identify unknown derivatives.

For more complex derivatives of 2,5-diaminoindan, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap) are employed. These methods allow for the accurate mass determination of large and non-volatile derivatives, which is crucial for confirming their identity and purity. Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing mixtures of derivatives, providing both separation and identification. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers detailed insights into the functional groups and molecular vibrations of 2,5-diaminoindan dihydrochloride.

The IR spectrum would be characterized by several key absorption bands. The N-H stretching vibrations of the primary ammonium groups (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce bands in the 1600-1450 cm⁻¹ region. Bending vibrations for the N-H and C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. mdpi.comresearchgate.netnih.govscispace.com The symmetric vibrations of the molecule are particularly Raman active. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in conformational analysis. Intermolecular interactions, such as hydrogen bonding involving the ammonium groups and chloride ions, can also be studied through shifts in the vibrational frequencies.

Table 2: Characteristic Vibrational Frequencies for 2,5-Diaminoindan Dihydrochloride

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) | Weak |

| Aromatic C-H Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Strong |

| N-H Bend | 1600 - 1500 | Medium |

| C-H Bend | 1475 - 1300 | Medium |

X-ray Crystallography for Solid-State Structural Determination of 2,5-Diaminoindan Dihydrochloride and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of 2,5-diaminoindan dihydrochloride would provide accurate bond lengths, bond angles, and torsional angles, revealing the exact conformation of the indan ring system.

Furthermore, X-ray crystallography can be used to determine the structure of complexes formed between 2,5-diaminoindan and other molecules, such as metal ions or host molecules. This is vital for fields like coordination chemistry and supramolecular chemistry, where the specific geometry of the complex dictates its properties and function. nih.govmdpi.com The crystalline or amorphous nature of a sample can be confirmed using Powder X-ray Diffraction (PXRD). mdpi.com

Advanced Chromatographic Techniques (Gas Chromatography, Liquid Chromatography) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 2,5-diaminoindan dihydrochloride and for analyzing complex mixtures containing its derivatives.

Gas Chromatography (GC) can be used for the analysis of the free base, 2,5-diaminoindan, which is more volatile. A derivatization step might be necessary to improve its thermal stability and chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this technique provides powerful separation and identification capabilities. nist.gov

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for the analysis of the non-volatile dihydrochloride salt and its derivatives. nih.gov Reversed-phase HPLC with a suitable ion-pairing agent can be employed to achieve good separation. The use of a Diode Array Detector (DAD) allows for the acquisition of UV spectra, aiding in peak identification. For more complex mixtures, coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity, enabling the quantification of trace-level impurities and the characterization of a wide range of derivatives. nih.gov

Computational and Theoretical Investigations of 2,5 Diaminoindan Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic structure, which in turn governs its reactivity and physical properties.

By solving approximations of the Schrödinger equation, quantum chemical calculations can determine various electronic properties of 2,5-Diaminoindan dihydrochloride (B599025). Key parameters that can be computed include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

These calculations also allow for the prediction of reactivity descriptors. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the Fukui functions or the calculated electrostatic potential map. This information is invaluable for predicting how 2,5-Diaminoindan dihydrochloride will interact with other molecules and for understanding its reaction mechanisms. While specific quantum chemical studies on 2,5-diaminoindan dihydrochloride are not widely available in public literature, the established methodologies are readily applicable to this compound.

Table 1: Hypothetical Quantum Chemical Properties of 2,5-Diaminoindan

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of the molecule's overall polarity |

| Electron Affinity | 1.0 eV | Energy released when an electron is added |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are intended to demonstrate the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Diaminoindan-Containing Systems in Various Environments

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time. By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle, providing a detailed view of conformational changes, intermolecular interactions, and solvent effects.

For 2,5-Diaminoindan dihydrochloride, MD simulations can be employed to study its conformational landscape. The indan (B1671822) scaffold has a degree of flexibility, and the amino groups can adopt various orientations. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or in the presence of a biological macromolecule. This is crucial for understanding its biological activity and transport properties.

Furthermore, MD simulations can shed light on how 2,5-Diaminoindan dihydrochloride interacts with its surroundings. For example, the solvation shell of water molecules around the compound can be characterized, revealing details about hydrogen bonding and other non-covalent interactions. In the context of drug delivery, MD simulations can model the encapsulation of the molecule within a carrier system or its interaction with a cell membrane.

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of 2,5-Diaminoindan in Water

| Parameter | Description | Simulated Value |

| Radius of Gyration | A measure of the molecule's compactness. | 3.5 ± 0.2 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 250 ± 15 Ų |

| Number of Hydrogen Bonds (to water) | The average number of hydrogen bonds between the solute and solvent. | 6 ± 1 |

| Diffusion Coefficient | The rate of movement of the molecule through the solvent. | 0.5 x 10⁻⁵ cm²/s |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be extracted from MD simulations.

Theoretical Prediction of Interaction Energetics in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Theoretical methods are instrumental in quantifying the energetics of these interactions, which are crucial for the stability and function of supramolecular assemblies.

In the case of 2,5-Diaminoindan dihydrochloride, the amino groups are capable of forming strong hydrogen bonds, which can lead to the formation of dimers, oligomers, or more complex supramolecular structures. Quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to calculate the interaction energies between molecules and decompose them into physically meaningful components: electrostatics, exchange, induction, and dispersion. This provides a detailed understanding of the nature of the forces holding the assembly together.

The prediction of interaction energetics is vital for designing crystal structures (crystal engineering) and for understanding the binding of 2,5-Diaminoindan dihydrochloride to a host molecule in a host-guest complex. While specific studies on the supramolecular assemblies of 2,5-diaminoindan dihydrochloride are scarce, the theoretical frameworks for their investigation are well-established.

Table 3: Example of SAPT Interaction Energy Decomposition for a Hypothetical 2,5-Diaminoindan Dimer (in kcal/mol)

| Interaction Component | Energy (kcal/mol) | Contribution to Stability |

| Electrostatics | -10.5 | Strong attraction from permanent multipoles |

| Exchange | 12.0 | Pauli repulsion |

| Induction | -3.5 | Polarization and charge transfer |

| Dispersion | -8.0 | van der Waals attraction |

| Total Interaction Energy | -10.0 | Overall stability of the dimer |

Note: This table presents illustrative data for a hypothetical dimer to demonstrate the output of a SAPT calculation.

In Silico Docking Studies and Ligand-Receptor Interaction Modeling for Chemical Probes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-receptor recognition.

As a chemical probe, 2,5-Diaminoindan dihydrochloride could be investigated for its potential to bind to various biological targets. In silico docking studies can be performed to predict its binding affinity and pose within the active site of a protein. These studies are guided by scoring functions that estimate the strength of the interaction.

While docking studies specifically on 2,5-diaminoindan dihydrochloride are not readily found, research on related aminoindan derivatives provides valuable insights. For instance, a study on a thiophene-derived Schiff base of 4-aminoindane investigated its docking against the MAP2K6 protein, which is implicated in several cancers. orientjchem.org The study revealed the binding interactions of the aminoindane derivative within the receptor's active site. orientjchem.org Such studies demonstrate the utility of docking in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. This information is critical for the rational design of more potent and selective chemical probes.

Table 4: Molecular Docking Results for a 4-Aminoindane Derivative against MAP2K6 Protein. orientjchem.org

| Ligand | Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thiophene-derived Schiff base of 4-aminoindane | MAP2K6 (PDB ID: 3VN9) | -7.8 | PHE 169, LYS 171, GLU 173 |

Note: This table is based on reported findings for a derivative of aminoindane to illustrate the data obtained from molecular docking studies. The specific values are for the reported derivative and not 2,5-Diaminoindan dihydrochloride.

2,5 Diaminoindan Dihydrochloride As a Component in Biochemical Research Probes

Design and Synthesis of Chemically-Tagged Probes Utilizing the Diaminoindan Scaffold

The design of a chemical probe based on the 2,5-diaminoindan dihydrochloride (B599025) scaffold would theoretically involve the functionalization of its two primary amino groups. These groups serve as convenient handles for the attachment of various chemical tags, such as fluorophores, biotin, or photoaffinity labels. The synthesis strategy would likely involve protecting one amino group while the other is selectively reacted with the desired tag, followed by deprotection. The choice of protecting groups and reaction conditions would be crucial to ensure regioselectivity and high yields.

A hypothetical synthetic route could involve the mono-acylation or mono-sulfonylation of the diaminoindan core, followed by the introduction of a linker and the reporter tag. The dihydrochloride salt form would necessitate neutralization prior to most coupling reactions. The rigid, bicyclic nature of the indan (B1671822) core could offer a structurally constrained platform, which can be advantageous in probe design by reducing conformational flexibility and potentially increasing target affinity and selectivity.

Application in Investigating Molecular Pathways and Interactions in in vitro and Acellular Systems

Were probes derived from 2,5-diaminoindan dihydrochloride available, their application in investigating molecular pathways would depend on the nature of the appended tag and the biological target of the parent molecule. For instance, a fluorescently-tagged version could be used in techniques like fluorescence microscopy or flow cytometry to visualize the localization of a target protein within cells. In acellular systems, such as purified enzyme assays, these probes could be employed in fluorescence polarization or FRET-based assays to study binding kinetics and affinity.

The utility of these hypothetical probes would be contingent on the inherent biological activity of the 2,5-diaminoindan core or its derivatives. If the core structure were found to bind to a specific protein or enzyme, the tagged probes could be instrumental in identifying the binding partners, elucidating the mechanism of action, and screening for other interacting molecules.

Development of Optically Active and Isotopically Labeled Probes (e.g., ¹³C-labeled probes)

The indan scaffold of 2,5-diaminoindan possesses a chiral center if the substitution pattern creates asymmetry. The development of optically active probes would require either the use of a chiral starting material or the separation of enantiomers through chiral chromatography. Enantiomerically pure probes are of significant interest in chemical biology as they can exhibit stereospecific interactions with biological targets, providing deeper insights into the three-dimensional nature of molecular recognition.

Isotopically labeled probes, such as those containing ¹³C or ¹⁵N, would be invaluable for studies involving nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. For example, a ¹³C-labeled 2,5-diaminoindan probe could be used in NMR studies to probe the binding site and conformational changes of a target protein upon ligand binding. Similarly, stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry could utilize such probes to quantify protein-ligand interactions in complex biological samples. The synthesis of these labeled probes would involve incorporating the isotope at a specific position within the diaminoindan scaffold, a process that would require customized synthetic routes.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

A systematic SAR study of probes based on the 2,5-diaminoindan scaffold would involve the synthesis and biological evaluation of a library of analogs. Modifications would be made to various parts of the molecule, including:

The indan core: Introducing substituents on the aromatic ring or the cyclopentyl ring to probe steric and electronic effects.

The amino groups: Varying the nature of the linkage to the chemical tag or introducing different functional groups to modulate binding affinity and selectivity.

The linker: Altering the length and composition of the linker connecting the scaffold to the tag to optimize target engagement.

The data obtained from these studies would be crucial for understanding how structural modifications impact the biological activity and probe performance. This information would guide the design of more potent and selective second-generation probes. Computational modeling and quantitative structure-activity relationship (QSAR) studies could further aid in rationalizing the experimental findings and predicting the properties of novel derivatives.

Emerging Research Trends and Future Prospects

Integration of 2,5-Diaminoindan Dihydrochloride (B599025) in Advanced Nanomaterials Science

The field of nanomaterials science is increasingly looking towards complex organic molecules to serve as building blocks or functional components in the creation of sophisticated nanostructures. While direct research specifically detailing the integration of 2,5-Diaminoindan dihydrochloride into advanced nanomaterials is still an emerging area, the foundational properties of diaminoindanes suggest a potential utility. The structural rigidity of the indan (B1671822) backbone combined with the reactive amine groups provides a scaffold that could be utilized in the synthesis of well-defined nanostructures.

For instance, the amine functionalities can serve as anchoring points for the growth of nanoparticles or as reactive sites for polymerization on a nanoscale. The inherent stereochemistry of the indan system could also be exploited to induce chirality in the resulting nanomaterials, a property highly sought after in fields such as optics and catalysis. Future research may focus on using 2,5-Diaminoindan dihydrochloride as a precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the diamine can act as a linker to create porous materials with tailored properties for applications in gas storage, separation, and sensing.

Potential Applications in Novel Catalytic Systems

The development of new catalytic systems is a cornerstone of green chemistry and efficient chemical synthesis. Chiral diamines are well-established as crucial ligands in asymmetric catalysis, and 2,5-Diaminoindan dihydrochloride presents an interesting, albeit less explored, scaffold in this domain. The rigid indan framework can create a well-defined chiral pocket around a metal center, potentially leading to high levels of enantioselectivity in catalytic transformations.

Researchers are exploring the synthesis of catalysts where diaminoindan derivatives are coordinated to transition metals like ruthenium, rhodium, or iridium. These complexes could find applications in asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon bond-forming reactions. The electronic properties of the indan ring system can also be tuned through substitution, allowing for the fine-tuning of the catalyst's reactivity and selectivity. The dihydrochloride salt form provides a stable and water-soluble precursor, facilitating catalyst preparation and handling.

Table 1: Potential Catalytic Applications of 2,5-Diaminoindan Dihydrochloride Derivatives

| Catalytic Reaction | Potential Role of 2,5-Diaminoindan Ligand |

| Asymmetric Hydrogenation | Formation of chiral metal complexes for enantioselective reduction of ketones and olefins. |

| Asymmetric Transfer Hydrogenation | Ligand for ruthenium and iridium catalysts in the reduction of prochiral ketones. |

| C-C Bond Formation | Creation of a chiral environment for enantioselective Heck, Suzuki, or similar cross-coupling reactions. |

| Kinetic Resolution | Enantioselective transformation of racemic mixtures to separate enantiomers. |

Role in the Design and Construction of Molecular Devices

The quest for molecular-scale electronic components has driven research into molecules that can exhibit specific functions, such as switching, sensing, or signal amplification. The defined geometry and electronic characteristics of 2,5-Diaminoindan dihydrochloride make it a candidate for incorporation into such molecular devices. The diamine groups can act as "alligator clips," allowing the molecule to be anchored between two electrodes.

The conductivity of the indan backbone could be modulated by its oxidation state, which could be controlled electrochemically. This opens the possibility of creating molecular switches or transistors. Furthermore, the ability to functionalize the indan ring system could allow for the attachment of photoactive or redox-active groups, leading to the development of light-responsive or electrochemically-driven molecular machines. The rigidity of the structure is advantageous in maintaining a defined orientation within a molecular junction, a critical factor for reliable device performance.

Exploration of 2,5-Diaminoindan Dihydrochloride in New Frontiers of Chemical Biology Research

Chemical biology seeks to understand and manipulate biological systems using chemical tools. The unique structural features of 2,5-Diaminoindan dihydrochloride offer potential for the development of novel probes and modulators of biological processes. The diamine functionality can be used to attach fluorescent tags, affinity labels, or other reporter groups, allowing for the visualization and tracking of the molecule within a cellular environment.

Given the prevalence of aromatic and amine interactions in biological recognition, derivatives of 2,5-Diaminoindan could be designed as inhibitors of specific enzymes or as ligands for particular receptors. The rigid scaffold can present the pharmacophoric groups in a precise spatial arrangement, potentially leading to high affinity and selectivity. While still a nascent area of investigation, the exploration of 2,5-Diaminoindan dihydrochloride in chemical biology could lead to new tools for studying complex biological pathways and for the development of novel therapeutic leads. The water solubility of the dihydrochloride salt is also an advantage for biological applications, facilitating its handling and delivery in aqueous environments.

Q & A

Q. What are the recommended storage conditions for 2,5-Diaminoindan dihydrochloride to ensure stability?

Store the compound at room temperature (15–25°C) in airtight containers under inert gas (e.g., nitrogen or argon) to prevent oxidation or moisture absorption. Evidence from related dihydrochloride compounds indicates that exposure to air or humidity may degrade its redox-active functional groups .

Q. How can researchers verify the purity of 2,5-Diaminoindan dihydrochloride prior to experimental use?

Purity should be confirmed via HPLC with UV detection at 254 nm, using a C18 column and a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). A purity threshold of >97% (HPLC) is recommended for biochemical assays .

Q. What safety precautions are necessary when handling 2,5-Diaminoindan dihydrochloride?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation of dust and direct skin/eye contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap and water. No acute toxicity data is available, so treat all spills as hazardous .

Q. What spectroscopic methods are recommended for structural characterization?

Use NMR (¹H/¹³C) in DMSO-d₆ to confirm amine and aromatic proton signals. Mass spectrometry (ESI-MS) can validate the molecular ion peak (e.g., [M+H]⁺ for C₉H₁₂N₂·2HCl). FT-IR can identify NH/OH stretches (~3300 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What are the primary applications of 2,5-Diaminoindan dihydrochloride in molecular biology?

It is used as a redox-active probe in enzymatic assays, a crosslinker for protein modification, and a precursor for synthesizing conjugated polymers in biosensor development .

Advanced Research Questions

Q. How does the redox activity of 2,5-Diaminoindan dihydrochloride influence its application in polymer synthesis?

The compound’s dual amine and indan groups enable reversible electron transfer, facilitating its use in conductive polymers. Optimize reaction conditions (pH 7–9, 25–37°C) to stabilize radical intermediates during electropolymerization .

Q. What methodological considerations are critical when using this compound as a matrix in MALDI mass spectrometry imaging (MSI)?

Prepare a saturated matrix solution in 70% methanol/30% water. Apply uniformly via spray-coating (0.2 mL/mm²) to avoid crystallization artifacts. Calibrate using lipid standards (m/z 500–1000) to ensure ionization efficiency, as demonstrated with structurally similar dihydrochloride matrices .

Q. How should researchers address discrepancies in reported biological activities across studies?

Contradictions may arise from batch-to-batch purity variations or assay conditions. Validate activity via dose-response curves (1–100 µM) in parallel with a positive control (e.g., ascorbic acid for antioxidant assays). Confirm compound stability in cell culture media using LC-MS .

Q. What experimental strategies optimize solubility in aqueous and organic solvents for biochemical assays?

For aqueous solutions, dissolve in PBS (pH 4.5–5.5) with sonication. For organic solvents (e.g., DMSO), use ≤1% (v/v) to avoid cellular toxicity. Pre-filter (0.22 µm) to remove particulates and confirm concentration via UV-Vis (λmax ~280 nm) .

Q. How to design stability studies for degradation kinetics under varying pH and temperature?

Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Calculate rate constants (k) using first-order kinetics. For photostability, expose to UV light (254 nm) and track absorbance changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.